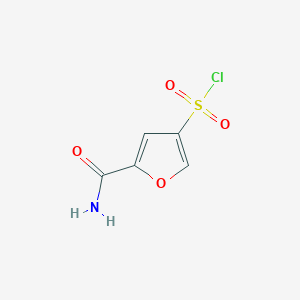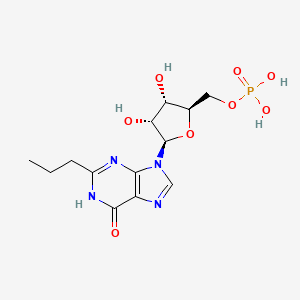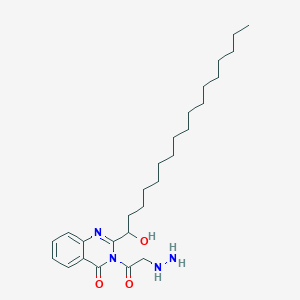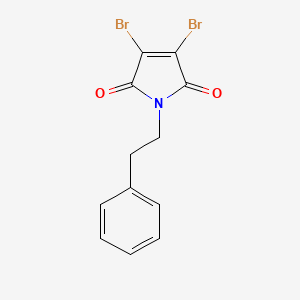![molecular formula C9H14N2OS B12921585 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one CAS No. 62459-03-4](/img/structure/B12921585.png)
2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopentylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidin-4(1H)-one with isopentylthiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-4(1H)-one, followed by the addition of isopentylthiol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(Isopentylthio)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopentylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopentylthio group, yielding pyrimidin-4(1H)-one.
Substitution: The isopentylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidin-4(1H)-one.
Substitution: Various substituted pyrimidin-4(1H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Isopentylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(Isopentylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial and antifungal activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Studied for their potential as antitubercular agents.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.
Uniqueness
2-(Isopentylthio)pyrimidin-4(1H)-one stands out due to the presence of the isopentylthio group, which imparts unique chemical properties and enhances its potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and contributes to its versatility in various applications .
Eigenschaften
CAS-Nummer |
62459-03-4 |
|---|---|
Molekularformel |
C9H14N2OS |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-7(2)4-6-13-9-10-5-3-8(12)11-9/h3,5,7H,4,6H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
OSCYRJGKAGNLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=NC=CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)

![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)

